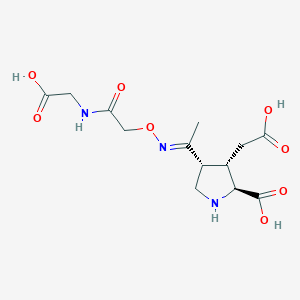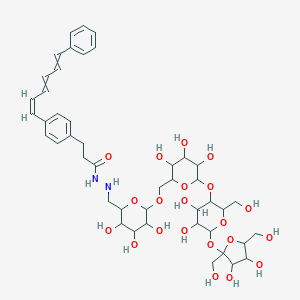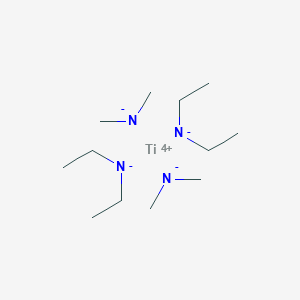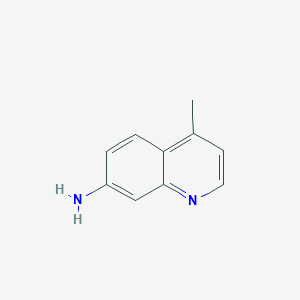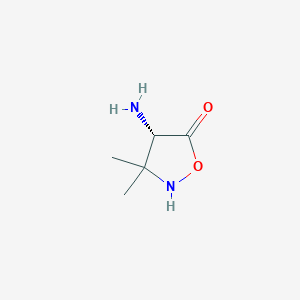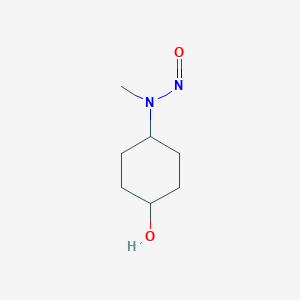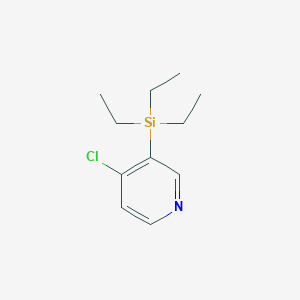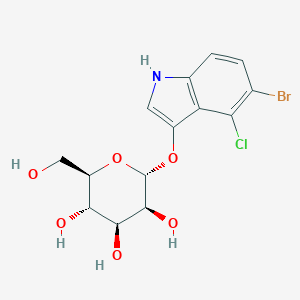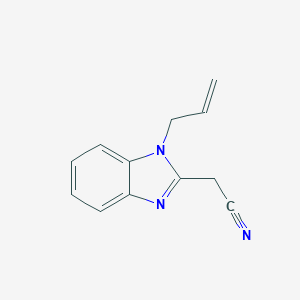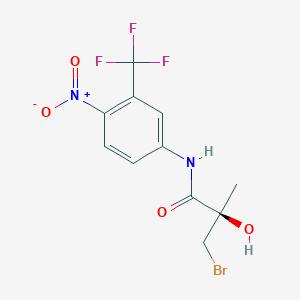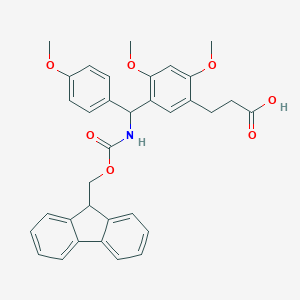
(1R,2R)-(-)-1,2-Diaminociclohexano
Descripción general
Descripción
(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine compound with the molecular formula C6H14N2. It is an important building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1R,2R)-(-) form being one of them. Its unique stereochemistry makes it valuable in asymmetric synthesis and various catalytic processes.
Aplicaciones Científicas De Investigación
(1R,2R)-(-)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the synthesis of anticancer agents and other therapeutic compounds.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that diamines and their derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
Diamines often interact with their targets through coordination bonds, forming complexes that can induce changes in the target’s function .
Biochemical Pathways
Diamines are known to participate in various biochemical processes, including the synthesis of proteins and nucleic acids .
Pharmacokinetics
A study on a related compound, (1r,2r-diaminocyclohexane)oxalatoplatinum(ii), showed that it had a higher renal clearance and lower tissue platinum levels compared to cisplatin, suggesting a potentially different pharmacokinetic profile .
Result of Action
Diamines and their derivatives are often involved in various biological processes, including cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of diamines .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (1R,2R)-(-)-1,2-Diaminocyclohexane are largely defined by its role in the formation of metal complexes
Cellular Effects
Given its role in the formation of metal complexes, it may influence cell function through these complexes
Molecular Mechanism
The molecular mechanism of (1R,2R)-(-)-1,2-Diaminocyclohexane is primarily related to its role as a ligand in the formation of metal complexes . These complexes may exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details of these mechanisms are not currently available in the literature.
Metabolic Pathways
It is known to be involved in the formation of metal complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1R,2R)-(-)-1,2-Diaminocyclohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding dinitro compound. For example, the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst can yield (1R,2R)-(-)-1,2-Diaminocyclohexane . Another method involves the catalytic hydrogenation of trans-1,2-dinitrocyclohexane using Raney nickel as the catalyst .
Industrial Production Methods
In industrial settings, the production of (1R,2R)-(-)-1,2-Diaminocyclohexane often involves the use of large-scale hydrogenation reactors. The process typically includes the reduction of trans-1,2-dinitrocyclohexane under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or Raney nickel is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-(+)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane, with similar chemical properties but opposite stereochemistry.
1,2-Diaminocyclohexane: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1,2-Diaminocyclopentane: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness
(1R,2R)-(-)-1,2-Diaminocyclohexane is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions distinguishes it from other diamines and enhances its utility in various catalytic processes .
Propiedades
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883654 | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20439-47-8, 1121-22-8 | |
| Record name | (-)-trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminocyclohexane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1,2-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-1,2-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?
A1: The molecular formula of (1R,2R)-(-)-1,2-Diaminocyclohexane is C6H14N2, and its molecular weight is 114.2 g/mol [].
Q2: What spectroscopic data are available for characterizing (1R,2R)-(-)-1,2-Diaminocyclohexane?
A2: (1R,2R)-DACH and its derivatives are commonly characterized using IR, 1H NMR, 13C NMR, and elemental analysis [, , , ]. For instance, researchers have utilized 1H NMR spectroscopy to monitor the kinetics of substitution reactions involving (1R,2R)-DACH platinum(II) complexes with ligands like 5′-GMP and L-histidine [].
Q3: How is (1R,2R)-(-)-1,2-Diaminocyclohexane utilized in catalysis?
A3: (1R,2R)-DACH serves as a versatile chiral building block for creating a wide range of catalysts and ligands. Notably, it plays a crucial role in synthesizing salen ligands, which, when complexed with metals like manganese, exhibit catalytic activity in asymmetric epoxidation reactions of olefins [, , ].
Q4: What are some examples of reactions catalyzed by complexes incorporating (1R,2R)-(-)-1,2-Diaminocyclohexane?
A4: (1R,2R)-DACH-derived complexes demonstrate catalytic activity in various reactions, including:
- Asymmetric epoxidation of olefins: Salen-Manganese(III) complexes derived from (1R,2R)-DACH show promising activity and enantioselectivity in these reactions [, ].
- Asymmetric hydrogen transfer reductions: Rhodium complexes immobilized on hybrid materials using (1R,2R)-DACH derivatives catalyze the reduction of prochiral ketones, yielding chiral alcohols with notable enantiomeric excess [].
- Asymmetric cycloaddition of CO2 and epoxides: Polymeric cobalt(III) salen complexes synthesized from (1R,2R)-DACH and a triazine-piperazine core demonstrate catalytic activity in this reaction under mild conditions [].
- Enantioselective nitroaldol reactions: Copper(II) complexes derived from (1R,2R)-DACH and trigol-bis(aldehyde) effectively catalyze the asymmetric nitroaldol reaction of various aldehydes with nitromethane, leading to β-nitroalcohols with excellent enantioselectivity [].
Q5: What factors influence the catalytic activity and selectivity of (1R,2R)-(-)-1,2-Diaminocyclohexane-based catalysts?
A5: Several factors influence the performance of these catalysts, including:
Q6: How do structural modifications to (1R,2R)-(-)-1,2-Diaminocyclohexane derivatives impact their activity?
A6: Modifications to the (1R,2R)-DACH scaffold can significantly affect the activity and selectivity of derived catalysts. For example:
- Changing the diamine backbone: Replacing the cyclohexane ring with other cyclic or acyclic diamines can influence the catalyst's conformational flexibility and, consequently, its enantioselectivity [].
- Introducing substituents on the diamine: Adding bulky groups near the chiral centers can enhance enantioselectivity by creating a more sterically demanding environment around the metal center [].
Q7: Is (1R,2R)-(-)-1,2-Diaminocyclohexane sensitive to air and moisture? How should it be stored?
A7: Yes, (1R,2R)-DACH is sensitive to air and CO2 []. It should be stored under an inert gas atmosphere, preferably away from direct light, to prevent degradation.
Q8: How does the stability of (1R,2R)-(-)-1,2-Diaminocyclohexane-based catalysts vary under different conditions?
A8: The stability of these catalysts is influenced by various factors:
Q9: What is the role of computational chemistry in understanding (1R,2R)-(-)-1,2-Diaminocyclohexane-based systems?
A9: Computational methods, such as DFT calculations, help researchers:
- **Predict the conformation and stability of different diastereomers formed by (1R,2R)-DACH-based ligands [].
- **Investigate the mechanism and dynamic reversibility of macrocycle formation involving (1R,2R)-DACH [].
- **Analyze the strength of π-π interactions in supramolecular assemblies containing (1R,2R)-DACH derivatives [].
Q10: What are some other applications of (1R,2R)-(-)-1,2-Diaminocyclohexane beyond catalysis?
A10: Beyond its role in catalysis, (1R,2R)-DACH finds applications in:
- Chiral recognition: Derivatives of (1R,2R)-DACH, like chiral thiophosphoroamides, act as sensors for enantiodiscriminating various acids through ion-pairing and hydrogen-bonding interactions studied by NMR spectroscopy [].
- Chiral resolution: (1R,2R)-DACH effectively resolves racemic mixtures of compounds like 2,2′-Dihydroxy-1,1′-binaphthyl, leading to enantiopure products with high optical purity [].
- Supramolecular chemistry: (1R,2R)-DACH plays a crucial role in assembling supramolecular structures, such as helicates, through hydrogen-bonding interactions with suitable counterparts like diols [, ].
- Organogel formation: Derivatives of (1R,2R)-DACH, particularly diamides, demonstrate gelation abilities in various solvents, forming organogels with unique properties and potential applications in materials science [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
